molecular formula C17H20N2O2 B4715305 N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea

N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B4715305
M. Wt: 284.35 g/mol
InChI Key: LNNDAVHDVNWSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as Compound 1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multistep process, which involves the reaction of 2,4-dimethylphenylisocyanate and 2-methoxy-5-methylphenylamine. Compound 1 has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases and phosphatases, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 involves the inhibition of specific enzymes that are involved in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound 1 can effectively block the signaling pathways that promote cancer cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapeutics.
Biochemical and Physiological Effects:
This compound 1 has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including kinases and phosphatases. This makes it a promising candidate for the development of novel therapeutics that target these pathways. However, the biochemical and physiological effects of this compound 1 are still being investigated, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 is its potent inhibitory activity against a wide range of enzymes, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound 1 is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several potential future directions for research on N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1. One area of interest is the development of novel cancer therapeutics that target the specific enzymes inhibited by this compound 1. Another potential direction is the investigation of the biochemical and physiological effects of this compound 1 in different cell types and disease models. Additionally, further studies are needed to optimize the synthesis of this compound 1 and improve its solubility in water, which could make it easier to work with in lab experiments.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 1 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent inhibitory activity against a wide range of kinases and phosphatases that are involved in the regulation of cell growth and proliferation. This makes it a promising candidate for the development of novel cancer therapeutics that target these pathways.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-5-7-14(13(3)9-11)18-17(20)19-15-10-12(2)6-8-16(15)21-4/h5-10H,1-4H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNDAVHDVNWSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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